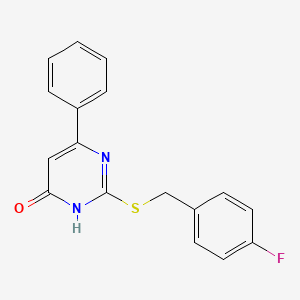

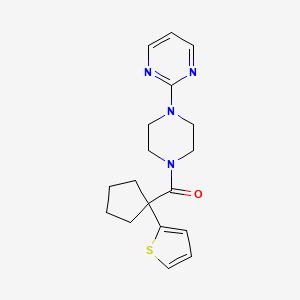

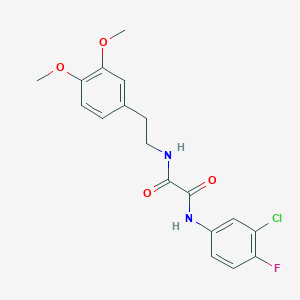

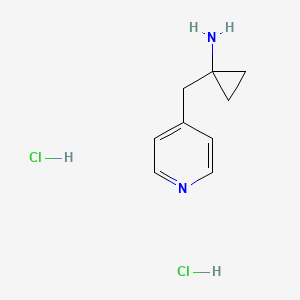

(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

科学的研究の応用

Targeting Poly (ADP-Ribose) Polymerase in Breast Cancer Cells

This compound has been studied for its potential to target Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In breast cancer cells, particularly those that are estrogen-receptor-positive, inhibiting PARP can lead to decreased cell viability and increased cancer cell death .

Antiproliferative Activity Against Human Cancer Cell Lines

Derivatives of this compound have shown antiproliferative effects against various human cancer cell lines. This suggests its potential use in cancer therapy, particularly in targeting rapidly dividing tumor cells .

Inhibitors of Dipeptidyl Peptidase IV for Type 2 Diabetes

Some derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This application is particularly relevant for the treatment of type 2 diabetes, as inhibition of this enzyme can help regulate blood sugar levels .

Development of Novel Anticancer Agents

The compound’s derivatives have been synthesized and tested for their potential as novel anticancer agents. This includes assessing their efficacy in inducing apoptosis and inhibiting cancer cell growth .

Derivatization Reagent for Carboxyl Groups on Peptides

In analytical chemistry, this compound can be used as a derivatization reagent for carboxyl groups on peptides. This application is important for the spectrophotometric analysis of phosphopeptides, which are critical in understanding various biological processes .

Synthesis of Bioactive Heterocyclic Compounds

The compound is involved in the synthesis of bioactive heterocyclic compounds, which are a key focus in drug design due to their potential therapeutic properties .

Research in Multidrug Resistance in Cancer

The compound’s derivatives have been part of research into overcoming multidrug resistance in cancer cells. This is a significant challenge in cancer treatment, as resistance to chemotherapy drugs can lead to treatment failure .

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound’s mode of action is both competitive and non-competitive, indicating that it can bind to both the active site and allosteric sites of the enzyme .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway plays a vital role in learning and memory processes. Therefore, the compound’s action on this pathway could have significant effects on cognitive function .

Pharmacokinetics

These compounds are often well absorbed and distributed throughout the body. They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, the presence of other medications can impact the compound’s metabolism, potentially leading to drug-drug interactions .

特性

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-16(18(6-1-2-7-18)15-5-3-14-24-15)21-10-12-22(13-11-21)17-19-8-4-9-20-17/h3-5,8-9,14H,1-2,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFGKYDOXQBJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2876224.png)

![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)

![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)